REACTION_CXSMILES
|
Cl.N[N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:9].C(O)(=O)C.[CH:14]([NH2:16])=[NH:15].P([O-])([O-])([O-])=O.[K+].[K+].[K+].N#N>C(O)C>[N:15]1[N:3]2[CH:7]=[CH:6][CH:5]=[C:4]2[C:8]([NH2:9])=[N:16][CH:14]=1 |f:0.1,2.3,4.5.6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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Cl.NN1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
181.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
potassium phosphate
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with ice water (2 L)
|
Type
|
FILTRATION
|
Details
|
the dark grayish-brown solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
DISSOLUTION
|
Details
|
the solids were dissolved (on the funnel) with hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered into a collection vessel
|
Type
|
FILTRATION
|
Details
|
The dark solution was filtered through a long plug of 30/40 Magnesol
|
Type
|
CONCENTRATION
|
Details
|
the pale yellow filtrate was concentrated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(C(=NC1)N)=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: PERCENTYIELD | 44.1% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |